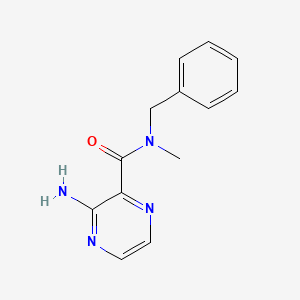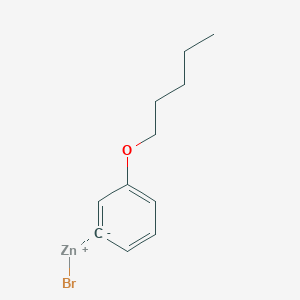
3-n-PentyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-n-PentyloxyphenylZinc bromide is an organozinc compound with the molecular formula C11H15BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
3-n-PentyloxyphenylZinc bromide can be synthesized through the reaction of 3-n-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3-n-pentyloxyphenyl bromide in THF.
- Addition of zinc dust or zinc powder to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
- Filtration to remove any unreacted zinc and other impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger reactors and more controlled conditions to ensure high yield and purity. The process may include:
- Use of high-purity reagents and solvents.
- Implementation of automated systems for reagent addition and temperature control.
- Continuous monitoring of reaction parameters to optimize the reaction conditions.
化学反应分析
Types of Reactions
3-n-PentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF, diethyl ether, and other aprotic solvents are typically used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
科学研究应用
3-n-PentyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of 3-n-PentyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including:
Transmetalation: Transfer of the organic group from zinc to another metal, such as palladium, in cross-coupling reactions.
Nucleophilic Attack: The organozinc intermediate can act as a nucleophile, attacking electrophilic centers in other molecules.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the pentyloxy group.
3-n-ButyloxyphenylZinc bromide: Similar but with a butyloxy group instead of a pentyloxy group.
3-n-HexyloxyphenylZinc bromide: Similar but with a hexyloxy group.
Uniqueness
3-n-PentyloxyphenylZinc bromide is unique due to the presence of the pentyloxy group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide distinct advantages in certain synthetic applications, making it a valuable reagent in organic chemistry.
属性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
bromozinc(1+);pentoxybenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h4-5,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
KERINMKGYANJNP-UHFFFAOYSA-M |
规范 SMILES |
CCCCCOC1=CC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)

![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)

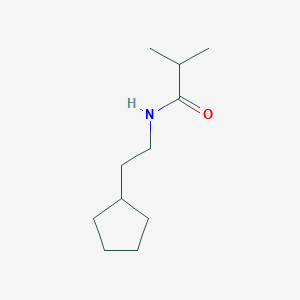
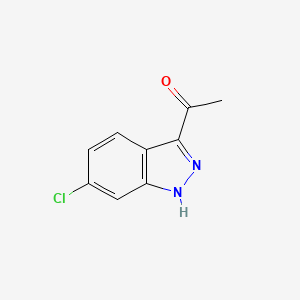
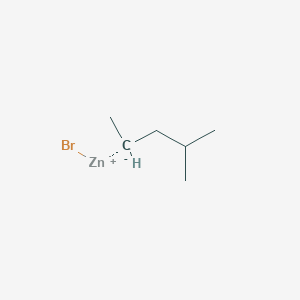

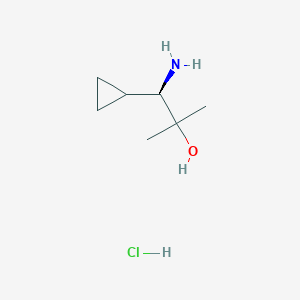
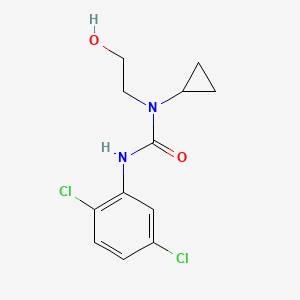
![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)

